N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide
Description
N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenyl group
Properties
IUPAC Name |
N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2/c1-14(22-19(26)20(2,3)4)18(25)23-17-9-11-24(12-10-17)13-15-5-7-16(21)8-6-15/h5-8,14,17H,9-13H2,1-4H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIIKSIIFLPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the 4-chlorophenyl group. The final steps involve the formation of the amide bond and the addition of the dimethylpropanamide group. Reaction conditions often include the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
4-(4-chlorophenyl)piperidin-4-ol: This compound shares the piperidine and chlorophenyl moieties but lacks the amide and dimethylpropanamide groups.
(4-chlorophenyl)(4-methyl-piperidin-1-yl)methanone: This compound has a similar structure but features a methanone group instead of the amide and dimethylpropanamide groups.
Methyl 4-[({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate: This compound includes a sulfonyl group and a benzoate moiety, making it structurally distinct from the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
